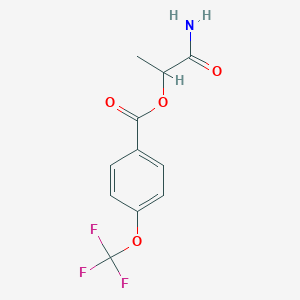
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone, also known as AZM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves the inhibition of the NF-κB pathway, which is responsible for the regulation of various genes involved in inflammation, cell survival, and proliferation. Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone binds to the IKKβ kinase subunit, preventing the activation of NF-κB and subsequently reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone has significant biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been found to have a protective effect on the liver, kidney, and heart, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of using Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone in lab experiments is its ability to selectively target the NF-κB pathway, making it a valuable tool for studying the role of this pathway in various diseases. However, Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone research, including the development of novel Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone derivatives with improved pharmacological properties, the investigation of its potential applications in the treatment of viral infections, and the exploration of its use in combination with other drugs for synergistic effects. Additionally, further studies are needed to determine the optimal dosage and administration route for Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone and to evaluate its long-term safety and efficacy in clinical trials.
Conclusion
In conclusion, Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone is a promising chemical compound with potential applications in various scientific research fields. Its selective inhibition of the NF-κB pathway makes it a valuable tool for studying the role of this pathway in various diseases, and its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential therapeutic agent for various diseases. However, further studies are needed to determine its optimal dosage and administration route and to evaluate its long-term safety and efficacy in clinical trials.
合成法
The synthesis of Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone involves the reaction of 4-morpholin-4-yl-3-nitrobenzaldehyde with 6-aminocaproic acid in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 1,1'-carbonyldiimidazole and azepane to yield Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone. This synthesis method has been optimized to produce high yields of pure Azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone.
特性
IUPAC Name |
azepan-1-yl-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(19-7-3-1-2-4-8-19)14-5-6-15(16(13-14)20(22)23)18-9-11-24-12-10-18/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYDZFFJYXJXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7680692.png)
![5-[(3-Chloro-1-benzothiophen-2-yl)methylsulfanyl]-1-cyclopentyltetrazole](/img/structure/B7680699.png)
![[1-[4-(butanoylamino)phenyl]-1-oxopropan-2-yl] 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B7680706.png)
![N-cyclopropyl-2-[4-[4-[(2-methoxyphenyl)-methylsulfamoyl]benzoyl]piperazin-1-yl]acetamide](/img/structure/B7680714.png)
![N-carbamoyl-2-[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylacetamide](/img/structure/B7680722.png)
![4-chloro-N-[1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]benzamide](/img/structure/B7680729.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)


![N-(2-cyanoethyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B7680783.png)
![4-Methoxy-2-[[3-(trifluoromethyl)phenyl]methoxy]benzamide](/img/structure/B7680786.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)